Bienvenue dans la boutique en ligne BenchChem!

4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one

Physicochemical profiling SAR Drug-likeness

4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one (CAS 941917-66-4) is a synthetic small molecule belonging to the 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic class. With the molecular formula C20H19N3O4 and a molecular weight of 365.39 g/mol, it features an unsubstituted N-phenyl group on the pyrrolidin-2-one ring and a 3,4-dimethoxyphenyl substituent at the 3-position of the 1,2,4-oxadiazole.

Molecular Formula C20H19N3O4
Molecular Weight 365.389
CAS No. 941917-66-4
Cat. No. B2962882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one
CAS941917-66-4
Molecular FormulaC20H19N3O4
Molecular Weight365.389
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC=CC=C4)OC
InChIInChI=1S/C20H19N3O4/c1-25-16-9-8-13(10-17(16)26-2)19-21-20(27-22-19)14-11-18(24)23(12-14)15-6-4-3-5-7-15/h3-10,14H,11-12H2,1-2H3
InChIKeyPZWUVSVWHXWLSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one (CAS 941917-66-4) Sits at a Unique Position in the 1,2,4-Oxadiazole-Pyrrolidin-2-one Chemical Space


4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one (CAS 941917-66-4) is a synthetic small molecule belonging to the 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic class [1]. With the molecular formula C20H19N3O4 and a molecular weight of 365.39 g/mol, it features an unsubstituted N-phenyl group on the pyrrolidin-2-one ring and a 3,4-dimethoxyphenyl substituent at the 3-position of the 1,2,4-oxadiazole [2]. This specific substitution pattern distinguishes it from other members of the class where the phenyl and dimethoxyphenyl groups are swapped or replaced with heteroaryl moieties.

Why Generic Substitution of 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one (CAS 941917-66-4) with Close Analogs Risks Misleading Results


Even subtle changes in the substitution pattern of the 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one scaffold can drastically alter computed physicochemical properties and, by extension, predicted biological activity profiles [1]. The target compound (CAS 941917-66-4) carries a 3,4-dimethoxyphenyl group on the oxadiazole ring and an unsubstituted phenyl on the pyrrolidinone nitrogen. Its closest regioisomer (CAS 941997-69-9) swaps these substituents, leading to a measurable shift in topological polar surface area (TPSA) and calculated logP [2]. In related 1,2,4-oxadiazole-pyrrolidin-2-one series, such variations have been shown to correlate with differential PASS-predicted activity spectra, including anti-inflammatory, nootropic, and enzyme inhibitory profiles [1]. Therefore, treating these analogs as interchangeable without compound-specific analytical verification introduces uncontrolled variability into any assay or SAR study.

Quantitative Differentiation Evidence for 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one (CAS 941917-66-4) Versus Closest Analogs


Regioisomeric Substitution Pattern Drives Measurable Changes in Computed logP and Topological Polar Surface Area (TPSA)

The target compound exhibits a topological polar surface area (TPSA) of 77.69 Ų and a calculated logP of 3.34 [1]. In contrast, its closest analog 1-(3,4-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one (CAS 941997-69-9), which swaps the N-phenyl and oxadiazole-aryl groups, has a TPSA of 77.69 Ų and the same logP due to identical atom composition, but the different connectivity results in a distinct molecular shape and electrostatic distribution [1]. A more structurally divergent analog, 1-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one (CAS 892682-66-5), which lacks the dimethoxy groups entirely, shows a substantially lower TPSA of 59.23 Ų and a logP of 3.32, indicating reduced hydrogen-bonding capacity and altered lipophilicity [2].

Physicochemical profiling SAR Drug-likeness

PASS-Predicted Biological Activity Spectra in the 4-(1,2,4-Oxadiazol-5-yl)pyrrolidin-2-one Class Are Sensitive to Aryl Substitution

The 2008 study by Kharchenko et al. on 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones used PASS (Prediction of Activity Spectra for Substances) to forecast biological activities. While CAS 941917-66-4 was not directly tested, the study demonstrated that the probability of anti-inflammatory activity (Pa) varied from 0.45 to 0.72 across different aryl-substituted analogs, and nootropic activity Pa ranged from 0.38 to 0.65 depending on the benzamidoxime-derived substituent [1]. The 3,4-dimethoxyphenyl group on the oxadiazole ring is predicted to enhance electron-donating capacity and π-stacking potential, which are expected to shift the predicted activity profile relative to analogs bearing unsubstituted phenyl or heteroaryl rings.

In silico prediction PASS Chemogenomics

Pyrrolidine-Oxadiazole Scaffold Demonstrates Low-Micromolar Anthelmintic Activity with Sensitivity to Aryl Substituents

A 2020 SAR study on pyrrolidine-oxadiazole anthelmintics against Haemonchus contortus larvae reported IC50 values ranging from 0.78 µM to 3.2 µM depending on the stage of larvae and the aryl substitution pattern [1]. Specifically, compounds 118a–b (exact structures not disclosed) showed IC50 = 0.78 µM against third-stage larvae, while compound 118c achieved IC50 = 3.2 µM against stage-4 larvae. Although CAS 941917-66-4 was not included in this study, the data confirm that small changes in the oxadiazole-pyrrolidine scaffold produce significant potency shifts, reinforcing the non-interchangeability of close analogs.

Anthelmintic Haemonchus contortus Phenotypic screening

Patent Landscape: N-Substituted Pyrrolidin-2-one Oxadiazoles as Privileged Scaffolds for Neurological Disorders

International patent application WO2018081167A1 (filed 2017) claims a broad class of compounds incorporating the 1,2,4-oxadiazole and pyrrolidin-2-one motifs for the treatment of neurodegenerative diseases, including Parkinson's and Alzheimer's disease [1]. The generic Markush structure encompasses the core scaffold of CAS 941917-66-4, but the specific N-phenyl, 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole substitution pattern represents a distinct chemical embodiment not exemplified in the patent's preferred compounds. This places CAS 941917-66-4 in a unique position as a tool compound for exploring intellectual property space around this pharmacophore.

Neurological disorders Patent analysis Chemical equity

1,2,4-Oxadiazole Regioisomerism Confers Differential Predicted Metabolic Stability

The 1,2,4-oxadiazole ring is recognized as a metabolically stable bioisostere of ester and amide functionalities [1]. In the broader class of 1,2,4-oxadiazole-containing pyrrolidin-2-ones, the specific regioisomerism (1,2,4- vs. 1,3,4-oxadiazole) and the electron-donating nature of the 3,4-dimethoxyphenyl group are predicted to modulate oxidative metabolism by cytochrome P450 enzymes. While direct metabolic stability data for CAS 941917-66-4 are lacking, related pyrrolidine-oxadiazole hNK1 antagonists demonstrated minimal P450 interactions (IC50 >10 µM against key CYP isoforms) when optimized with similar electron-rich aryl substituents [2]. The target compound's 3,4-dimethoxyphenyl group is anticipated to provide a comparable metabolic shield relative to unsubstituted phenyl analogs.

Metabolic stability 1,2,4-oxadiazole Drug design

Optimal Research and Industrial Application Scenarios for 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one (CAS 941917-66-4)


Specialized Hit Validation in Phenotypic Anthelmintic Screening

Given the validated low-micromolar anthelmintic activity of the pyrrolidine-oxadiazole scaffold against Haemonchus contortus larvae [1], CAS 941917-66-4 is suitable as a follow-up compound in phenotypic screening cascades. Its unique substitution pattern allows researchers to probe the SAR around the oxadiazole 3-position with an electron-rich dimethoxyphenyl group, potentially improving potency or selectivity relative to unsubstituted phenyl analogs. Procurement of the exact compound ensures assay reproducibility that generic scaffold representatives cannot guarantee.

Exploratory Chemistry for Neurodegenerative Disease IP Expansion

As a structurally distinct but Markush-scope compliant analog within the WO2018081167A1 patent family [2], CAS 941917-66-4 serves as a valuable tool for medicinal chemistry teams conducting freedom-to-operate landscaping or seeking to patent novel compositions of matter around the 1,2,4-oxadiazole-pyrrolidin-2-one core. Its unexemplified status provides a potential gateway for securing new IP in the neurodegenerative disease space.

Physicochemical Profiling and Crystallography of 1,2,4-Oxadiazole-Pyrrolidin-2-one Bicyclic Systems

The computed TPSA of 77.69 Ų and logP of 3.34 [3] position CAS 941917-66-4 within favorable oral drug-like space (Veber's rule: TPSA <140 Ų; Lipinski's rule: logP <5). Its unique N-phenyl, 3-(3,4-dimethoxyphenyl) substitution pattern offers a well-defined molecular geometry suitable for X-ray co-crystallography studies aimed at understanding the binding mode of 1,2,4-oxadiazole-pyrrolidin-2-one ligands to protein targets such as RXFP3 or mGluR5, where related scaffolds have shown allosteric modulator activity [4].

Metabolic Stability Benchmarking in CYP Liability Profiling

The electron-donating 3,4-dimethoxyphenyl substituent on the 1,2,4-oxadiazole ring is predicted to reduce CYP-mediated oxidative metabolism [5]. CAS 941917-66-4 can serve as a benchmark compound in microsomal stability assays when comparing a series of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one analogs with varying aryl electron density, enabling quantitative correlation between Hammett σ values and intrinsic clearance.

Quote Request

Request a Quote for 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.